molecular formula C5H13ClN2 B3282606 (S)-2-Methylpiperazine hydrochloride CAS No. 75336-85-5

(S)-2-Methylpiperazine hydrochloride

Cat. No.: B3282606
CAS No.: 75336-85-5
M. Wt: 136.62 g/mol
InChI Key: HDJSDBRVZJYCSL-JEDNCBNOSA-N
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Description

(S)-2-Methylpiperazine hydrochloride is a chemical compound with significant importance in various scientific fields. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The this compound is the hydrochloride salt form of (S)-2-Methylpiperazine, which enhances its solubility and stability for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Methylpiperazine hydrochloride typically involves the reaction of (S)-2-Methylpiperazine with hydrochloric acid. The process can be summarized as follows:

    Starting Material: (S)-2-Methylpiperazine.

    Reagent: Hydrochloric acid (HCl).

    Reaction: The (S)-2-Methylpiperazine is dissolved in an appropriate solvent, and hydrochloric acid is added to the solution. The reaction mixture is stirred at room temperature until the formation of this compound is complete.

    Isolation: The product is isolated by filtration or evaporation of the solvent, followed by recrystallization to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and concentration of reagents, are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Methylpiperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives of this compound.

Scientific Research Applications

(S)-2-Methylpiperazine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Methylpiperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include modulation of enzyme activity, alteration of receptor binding, or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: The parent compound of (S)-2-Methylpiperazine hydrochloride, used in various pharmaceutical applications.

    N-Methylpiperazine: A derivative with a single methyl group, used in the synthesis of drugs and other chemicals.

    2,5-Dimethylpiperazine: Another derivative with two methyl groups, used in similar applications.

Uniqueness

This compound is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties compared to its analogs. The presence of the (S)-configuration can influence the compound’s interaction with chiral environments, such as enzymes and receptors, leading to unique effects and applications.

Properties

IUPAC Name

(2S)-2-methylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.ClH/c1-5-4-6-2-3-7-5;/h5-7H,2-4H2,1H3;1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJSDBRVZJYCSL-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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